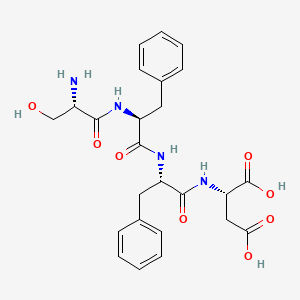![molecular formula C21H14OS B14182033 Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- CAS No. 878555-16-9](/img/structure/B14182033.png)
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-, also known as (2-Benzo[b]thiophen-3-yl-phenyl)-phenyl-methanone, is an organic compound with the molecular formula C21H14OS. This compound is characterized by the presence of a benzo[b]thiophene moiety attached to a phenyl group, which is further connected to a methanone group. It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- typically involves the reaction of 2-bromo-1-(benzo[b]thiophen-3-yl)benzene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Applications De Recherche Scientifique
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-: Similar structure but with a methyl group substitution.
Methanone, benzo[b]thien-3-ylphenyl-: Lacks the additional phenyl group.
Uniqueness
Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
878555-16-9 |
|---|---|
Formule moléculaire |
C21H14OS |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
[2-(1-benzothiophen-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H14OS/c22-21(15-8-2-1-3-9-15)18-12-5-4-10-16(18)19-14-23-20-13-7-6-11-17(19)20/h1-14H |
Clé InChI |
QDCSCCHUQJOANQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
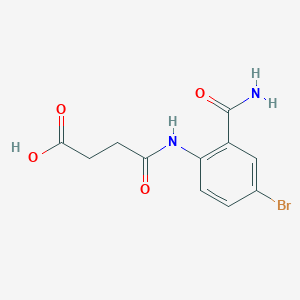
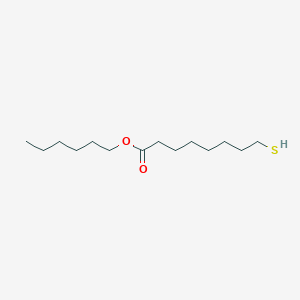
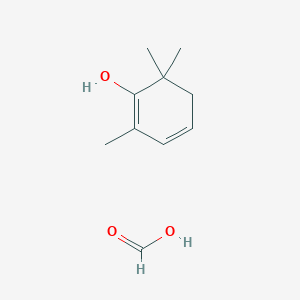
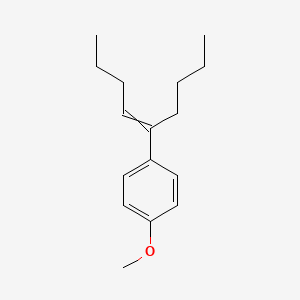

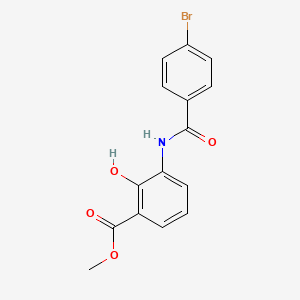
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
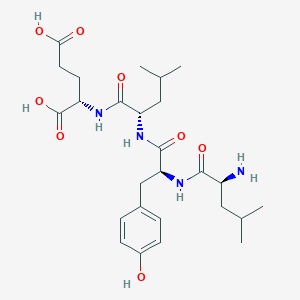
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
